Product packaging for Codoxim(Cat. No.:CAS No. 7125-76-0)

Codoxim

Cat. No.: B8822213
CAS No.: 7125-76-0
M. Wt: 372.4 g/mol
InChI Key: WKJYCUVUZIIMJA-HJWMAQEXSA-N

Description

Historical Context of Codoxime in Chemical Synthesis and Pharmaceutical Research

The history of Codoxime is rooted in the exploration of opioid derivatives for potential therapeutic applications. As a synthetic derivative of dihydrocodeinone, its development falls within the broader efforts in pharmaceutical chemistry to synthesize compounds with modified pharmacological profiles compared to naturally occurring opiates. ncats.io Early research into Codoxime included investigations into its potential as an antitussive agent, suggesting it might offer a prolonged duration of action. ncats.io

A notable study in the historical context of Codoxime research is a clinical trial conducted in 1966 and published in 1967. This research assessed the dependence-producing properties of Codoxime, finding that it had a capacity to produce physical dependence of the morphine type in prisoner volunteers. wikipedia.orgncats.iowikidoc.org The compound is also mentioned in a US patent concerning morphinone (B1233378) and codeinone (B1234495) derivatives, indicating its presence in chemical synthesis efforts in the mid-20th century. wikipedia.orgwikidoc.org

Current Academic Research Landscape of Codoxime

In the current academic research landscape, Codoxime is primarily recognized and classified within databases pertaining to chemical compounds and opioids. Its chemical structure, identifiers, and basic properties are catalogued in resources such as PubChem and ChEMBL. ebi.ac.uknih.govnih.gov PubChem lists consolidated references and patents related to Codoxime. nih.gov

Codoxime is included in systematic syntheses and catalogues of opioid drugs, serving as an example within the broader study and classification of opioid pharmacology. nih.govresearchgate.net Its presence in such databases facilitates research related to opioid structure-activity relationships and the comprehensive cataloguing of known opioid compounds. nih.govresearchgate.net

It is important to note that some public databases, such as ChEMBL, indicate limited or no readily available data regarding recent detailed bioactivity or extensive literature specifically focused on Codoxime itself. ebi.ac.uk However, its classification as a controlled substance in various jurisdictions necessitates specific licensing for its use in research, which is a relevant aspect of its current academic context. qmx.comlakeheadu.ca While one source mentions Codoxime in the context of reactivating acetylcholinesterase for organophosphate poisoning treatment, this application appears less widely documented in the provided search results compared to its historical classification as an antitussive opioid derivative. ontosight.ai

The current academic engagement with Codoxime appears to be significantly linked to its status as a known opioid derivative and controlled substance, contributing to broader studies on opioid classification, synthesis, and regulatory aspects rather than extensive novel research into its pharmacological activities.

Chemical Properties of Codoxime

PropertyValueSource
Molecular FormulaC₂₀H₂₄N₂O₅ cymitquimica.comebi.ac.uknih.gov
Molecular Weight~372.4 g/mol cymitquimica.comebi.ac.uknih.gov
CAS Number7125-76-0 wikipedia.orgnih.govwikidata.org
PubChem CID9570253 wikipedia.orgnih.govwikidata.org
ChEMBL IDCHEMBL2107300 ebi.ac.ukwikidata.org
IUPAC Name2-[[(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]oxyacetic acid nih.govwikipedia.orguni.lu
InChI KeyWKJYCUVUZIIMJA-VXBRJKDDSA-N (Note: InChIKey varies slightly across sources, potentially due to stereochemistry representation) nih.govwikidata.orgmedkoo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7125-76-0

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

2-[[(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C20H24N2O5/c1-22-8-7-20-12-4-5-13(21-26-10-16(23)24)19(20)27-18-15(25-2)6-3-11(17(18)20)9-14(12)22/h3,6,12,14,19H,4-5,7-10H2,1-2H3,(H,23,24)/t12-,14+,19-,20-/m0/s1

InChI Key

WKJYCUVUZIIMJA-HJWMAQEXSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=NOCC(=O)O)CC4

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=NOCC(=O)O)CC4

Origin of Product

United States

Chemical Synthesis and Structural Elucidation Studies of Codoxime

Synthetic Pathways and Methodological Advancements

Codoxime is synthesized from dihydrocodeinone. wikidoc.orgmedrxiv.org The key transformation involves the modification of the ketone group at the 6-position of the dihydrocodeinone structure. This is achieved through the formation of an oxime with O-(carboxymethyl)hydroxylamine or a related derivative. While the general principle of oxime formation from a ketone is a well-established organic reaction, detailed, specific synthetic pathways and methodological advancements for the synthesis of Codoxime were not extensively detailed in the consulted literature.

Elucidation of Reaction Mechanisms in Codoxime Synthesis

The formation of an oxime typically proceeds via a nucleophilic addition of an hydroxylamine (B1172632) derivative to the carbonyl carbon of the ketone, followed by the elimination of a molecule of water to form the carbon-nitrogen double bond of the oxime. While this general mechanism applies to the conversion of dihydrocodeinone to Codoxime, specific studies elucidating the precise reaction mechanism, including transition states or intermediates unique to the Codoxime synthesis, were not found in the surveyed resources. General organic reaction mechanisms, such as those involving nucleophilic additions and eliminations, provide a foundational understanding of this transformation.

Stereoselective Synthesis Approaches to Codoxime

Codoxime possesses multiple defined stereocenters within its morphinan (B1239233) core, consistent with its derivation from dihydrocodeinone, which also has a defined stereochemical configuration. mims.comwikipedia.orgmedrxiv.orgnih.gov The formation of the oxime group at the 6-position can introduce geometric isomerism (E/Z isomers) around the carbon-nitrogen double bond. wikipedia.orgmedrxiv.orgnih.gov While the importance of stereoselective synthesis is recognized in the production of many pharmaceuticals to control the formation of specific enantiomers or diastereomers, information specifically detailing stereoselective synthetic approaches developed for Codoxime to control the configuration of the oxime geometry or any potential newly created chiral centers was not available in the examined sources.

Optimization Strategies for Codoxime Yield and Purity

Optimization of chemical synthesis reactions is a critical aspect of pharmaceutical manufacturing, aiming to maximize yield, enhance purity, and improve efficiency. Common strategies involve varying reaction parameters such as temperature, reaction time, solvent, reagent ratios, and catalyst choice. Purification techniques like chromatography and recrystallization are also crucial for obtaining the desired purity. However, specific research findings or detailed methodologies concerning the optimization strategies applied to the synthesis of Codoxime to improve its yield and purity were not identified in the consulted literature.

Structural Modification and Derivative Synthesis

Codoxime itself is a structural derivative of dihydrocodeinone, created by the introduction of a carboxymethyloxime moiety. wikidoc.orgmedrxiv.org This modification at the 6-position of the morphinan core represents a specific structural alteration of the parent compound.

Design and Synthesis of Codoxime Analogues and Prodrugs

The design and synthesis of chemical analogues and prodrugs are common strategies in medicinal chemistry to modulate the properties of a lead compound, such as improving solubility, stability, or pharmacokinetic profiles. Analogues typically involve modifications to the core structure or peripheral groups, while prodrugs are inactive derivatives that are converted to the active drug within the body. Although the general principles and methods for synthesizing analogues and prodrugs are well-documented for various drug classes, specific information regarding the design and synthesis of analogues or prodrugs directly derived from Codoxime was not found in the consulted literature.

Exploration of Novel Scaffolds Incorporating Codoxime's Core Moiety

Molecular scaffolds, representing the core structure of a molecule, play a significant role in determining its properties and interactions. The exploration of novel scaffolds involves identifying or synthesizing new core structures that may possess desirable characteristics. Scaffold hopping, a strategy in drug discovery, involves replacing the core structure of a bioactive molecule with a different one while retaining similar biological activity. Despite the established morphinan core present in Codoxime, studies specifically detailing the exploration or development of novel chemical scaffolds that incorporate or are inspired by the core moiety of Codoxime were not identified in the reviewed resources.

Structure-Activity Relationship (SAR) Studies through Chemical Diversification

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure affect its biological activity oncodesign-services.comgardp.org. By synthesizing and testing a series of structurally related compounds (analogs), researchers can identify the key functional groups and structural features responsible for the desired activity and undesirable side effects oncodesign-services.comgardp.org. Chemical diversification, the process of creating a range of analogs with variations at specific positions, is a core strategy in SAR studies nih.govlifechemicals.com.

For Codoxime, which is an opioid analogue, SAR studies would focus on how alterations to its core structure, particularly around the morphinan skeleton and the carboxymethyloxime group, influence its antitussive activity and other pharmacological effects. Given its relationship to hydrocodone and other opioids, SAR investigations would likely compare the activity of Codoxime to its precursors and other related opioid derivatives wikipedia.org.

While detailed data tables specifically on Codoxime SAR through extensive chemical diversification were not found within the provided search results, the principle of SAR in opioid research is well-established bbhegdecollege.com. Modifications to the opioid core structure, such as changes to the substituents on the nitrogen atom, alterations to the aromatic ring, or modifications at the 6-position, are known to significantly impact binding affinity to opioid receptors and the resulting pharmacological profile (e.g., analgesic vs. antitussive activity, potential for dependence) bbhegdecollege.com. The presence of the carboxymethyloxime group at the 6-position in Codoxime, as opposed to the ketone in hydrocodone, is a specific structural variation that would be a key focus in SAR studies to understand its impact on activity, particularly its reported primary antitussive effects wikipedia.org.

SAR studies often involve the synthesis of libraries of compounds with systematic variations. Analyzing the biological activity of these diverse analogs allows for the development of a comprehensive understanding of the structural requirements for optimal activity lifechemicals.commdpi.com. This can involve modifying functional groups, changing the length or branching of alkyl chains, introducing or removing rings, and altering stereochemistry. The goal is to identify structural motifs that enhance the desired effect and minimize undesired ones oncodesign-services.comgardp.org.

In the context of Codoxime, SAR studies through chemical diversification would aim to:

Determine the contribution of the carboxymethyloxime group to its antitussive activity.

Investigate how modifications to the carboxymethyloxime group (e.g., changing the length of the acetic acid chain, replacing the oxime with other functionalities) affect potency and selectivity.

Explore the impact of substitutions on the aromatic ring or modifications to the nitrogen substituent on activity and other properties.

Compare the SAR of Codoxime to that of hydrocodone and other related opioid antitussives to identify structural features that confer specific antitussive activity with potentially reduced other opioid effects.

Investigations into Molecular Mechanisms of Action of Codoxime

Acetylcholinesterase Reactivation Mechanisms

Codoxime functions as a reactivator of acetylcholinesterase, an enzyme crucial for terminating neurotransmission at cholinergic synapses by hydrolyzing acetylcholine (B1216132). ontosight.aiweizmann.ac.il Organophosphates (OPs), including pesticides and nerve agents, inhibit AChE by forming a stable covalent bond with the serine residue in the enzyme's active site, a process known as phosphorylation. ontosight.aijcu.czwikipedia.orghhs.gov This inhibition leads to the accumulation of acetylcholine, causing overstimulation of cholinergic receptors. ontosight.ai Codoxime is an oxime-based reactivator that works by breaking the phosphate (B84403) bond between the organophosphate and the phosphorylated AChE, thereby restoring enzyme activity. ontosight.aijcu.czwikipedia.orgpatsnap.com

Molecular Interactions with Phosphorylated Acetylcholinesterase (AChE)

The mechanism of AChE reactivation by oximes like Codoxime involves a nucleophilic attack on the phosphorus atom of the organophosphate adduct attached to the catalytic serine residue (Ser203 in human AChE). hhs.govnih.govmdpi.com This attack cleaves the covalent bond between the serine and the organophosphate, freeing the enzyme's active site and allowing it to resume hydrolysis of acetylcholine. wikipedia.orghhs.gov The deprotonated form of the oxime is considered to be the nucleophilic species responsible for this reaction. jcu.czmdpi.com The interaction is facilitated by the oxime's ability to bind to the phosphorylated enzyme. wikipedia.org Studies on oxime reactivators suggest that the presence of a quaternary nitrogen group at a specific distance from the oxime group can enhance the affinity of the reactivator towards the active center of AChE. jcu.cz Following the nucleophilic attack, a phosphorylated oxime is formed. wikipedia.orghhs.gov

Kinetic and Thermodynamic Characterization of AChE Reactivation

The effectiveness of AChE reactivation by oximes is influenced by several factors, including the specific organophosphate inhibitor, the concentration of the reactivator, pH, and the "aging" process of the inhibited enzyme. jcu.czhhs.govpatsnap.comresearchgate.net Aging is a process where the bond between the organophosphate and AChE becomes more resistant to reactivation over time due to dealkylation of the phosphorylated enzyme. jcu.czhhs.govpatsnap.com The rate of aging varies depending on the specific organophosphate. mhmedical.com

Reactivation kinetics are typically characterized by parameters such as the reactivation rate constant (kR) and the dissociation constant (KD) of the reactivator-enzyme complex. diva-portal.orgresearchgate.net These parameters provide insights into the speed and efficiency of the reactivation process. Studies have shown that the rate of reactivation is strongly dependent on pH, with higher kR values observed at lower pH values, suggesting that the intermediate complex formed during reactivation is more stable at higher pH. jcu.cz The reactivation process can be accurately summarized by considering the whole reactivation process, which involves the interaction of the reactivator with the inhibited enzyme leading to the restoration of enzyme activity. jcu.cz

Substrate Specificity and Enzyme Conformational Dynamics

Acetylcholinesterase exhibits substrate specificity, preferentially hydrolyzing acetyl esters such as acetylcholine. weizmann.ac.il The enzyme's active site is located within a deep gorge and contains a catalytic triad (B1167595) and a key aromatic residue involved in substrate binding and hydrolysis. mdpi.comosti.gov The active site gorge also includes an anionic subsite and a peripheral anionic site, which play roles in guiding the substrate to the catalytic site and influencing enzyme activity. mdpi.comosti.govmdpi.com

Opioid Receptor Interactions and Related Cellular Mechanisms

Codoxime is also described as an opiate analogue, derived from hydrocodone. wikipedia.org This structural relationship suggests potential interactions with opioid receptors. Opioid receptors are G protein-coupled receptors (GPCRs) that play a significant role in modulating pain, mood, and reward systems. nih.govmdpi.compainphysicianjournal.comnih.govfrontiersin.org The main types of opioid receptors are mu (MOR), delta (DOR), and kappa (KOR). frontiersin.orgnih.gov

In Vitro Receptor Binding Affinity and Selectivity Studies

In vitro studies, such as radioligand competition binding assays, are commonly used to assess the binding affinity and selectivity of compounds for different opioid receptor subtypes. nih.govmdpi.commdpi.comfrontiersin.org These studies involve competing the test compound with a radiolabeled ligand that selectively binds to a specific opioid receptor. The concentration at which the test compound inhibits the binding of the radioligand by 50% (IC50) or the inhibition constant (Ki) is determined to quantify binding affinity. nih.govmdpi.com Selectivity is assessed by comparing the binding affinities of the compound across the different opioid receptor subtypes (MOR, DOR, KOR). nih.govmdpi.comfrontiersin.org

Characterization of Receptor Subtype Agonism/Antagonism in Cellular Models

Cellular models are used to characterize the functional activity of compounds at opioid receptors, determining whether they act as agonists (activating the receptor) or antagonists (blocking receptor activation). mdpi.commdpi.com These studies often involve measuring downstream signaling events triggered by receptor activation, such as the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, or the recruitment of β-arrestin proteins. nih.govpainphysicianjournal.comfrontiersin.orgfrontiersin.orgnih.gov Agonism or antagonism can be assessed by measuring the compound's effect on these signaling pathways in cells expressing specific opioid receptor subtypes. mdpi.comfrontiersin.org

Given Codoxime's description as having primarily antitussive effects and moderate potential for dependence in animal studies, this suggests some level of interaction with opioid receptors, likely involving agonistic activity, although the specific receptor subtypes and the nature of the agonism (full or partial) would require specific functional studies in cellular models. wikipedia.org The diverse effects of opioid ligands are mediated by the activation of different intracellular signaling pathways and the potential formation of receptor heterodimers. nih.govnih.govfrontiersin.orgnih.gov Characterization in cellular models helps elucidate these complex interactions and the functional selectivity of a compound at different receptor subtypes and signaling pathways. mdpi.comfrontiersin.org

Modulation of Downstream Signaling Pathways in Isolated Cell Systems

The modulation of downstream signaling pathways is a critical aspect of understanding a compound's cellular effects. In isolated cell systems, researchers investigate how a compound influences intracellular communication cascades following initial receptor binding or enzymatic interaction. This can involve examining changes in secondary messenger concentrations, protein phosphorylation states, and the activation or repression of transcription factors, ultimately impacting cellular responses such as proliferation, differentiation, or apoptosis nih.govnih.gov.

Exploration of Ancillary Molecular Targets and Biological Pathways

Beyond primary targets, understanding a compound's interaction with ancillary molecular targets and its influence on broader biological pathways is essential for a comprehensive pharmacological profile. This exploration helps to identify potential off-target effects, understand the full spectrum of a compound's activity, and uncover potential for polypharmacology.

Identification of Novel Molecular Interactions through Proteomic and Metabolomic Approaches

Proteomic and metabolomic approaches are powerful tools for the unbiased identification of molecular interactions and pathway perturbations induced by a compound within a biological system frontiersin.orgnih.govmdpi.comrevespcardiol.orgmdpi.com. Proteomics involves the large-scale study of proteins, including their identification, quantification, and modifications, which can reveal altered protein expression levels or the formation of novel protein complexes upon compound exposure revespcardiol.orgmdpi.com. Metabolomics focuses on the comprehensive analysis of metabolites, providing insights into the metabolic state of a cell or organism and how it is perturbed by a compound nih.govrevespcardiol.orgmdpi.com.

Integrating data from both proteomics and metabolomics can offer a more complete picture of a compound's impact, potentially identifying novel protein targets or metabolic pathways affected by the compound that were not initially predicted frontiersin.orgmdpi.comrevespcardiol.org. While these "omics" technologies are widely applied in drug discovery and mechanism elucidation mdpi.com, specific published research detailing the use of proteomic or metabolomic approaches to identify novel molecular interactions of Codoxime was not identified in the conducted literature search.

Elucidation of Off-Target Binding Profiles and Their Biochemical Implications

Off-target binding refers to the interaction of a compound with biological molecules other than its primary intended target criver.comnih.gov. Identifying off-target binding profiles is crucial as these interactions can lead to unintended pharmacological effects, including potential adverse reactions, or, in some cases, contribute to therapeutic efficacy through polypharmacology criver.comnih.govnih.gov. Techniques such as broad panel screening against a diverse set of receptors, enzymes, and transporters, as well as computational prediction methods, are employed to elucidate off-target binding nih.govnih.govfrontiersin.org.

The biochemical implications of off-target binding depend on the specific molecule involved and the nature of the interaction (e.g., inhibition, activation) criver.com. These can range from subtle alterations in cellular processes to significant pathway dysregulation nih.gov. Despite the general importance of characterizing off-target profiles for pharmaceutical compounds criver.com, specific experimental data or predictive analyses detailing the off-target binding profile of Codoxime and their associated biochemical implications were not identified in the conducted literature search.

Cellular Pathway Perturbation Analysis (e.g., phosphodiesterase pathways, if applicable beyond the broad reference inwikidata.org)

Cellular pathway perturbation analysis involves assessing how a compound disrupts or modifies the activity of specific intracellular signaling or metabolic pathways biorxiv.orgnips.ccembopress.org. This can be studied through various methods, including measuring the activity of key enzymes within a pathway, analyzing changes in the concentration of pathway intermediates or products, or observing the functional consequences of pathway modulation on cellular behavior embopress.orgnih.gov.

Phosphodiesterases (PDEs) represent a superfamily of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, which are crucial secondary messengers in numerous signaling pathways nih.govmdpi.com. Modulation of PDE activity can therefore significantly impact downstream cellular processes regulated by cAMP and cGMP mdpi.comnih.gov. While phosphodiesterase inhibitors are a known class of compounds with various therapeutic applications nih.govgoogle.com, specific published research detailing Codoxime's ability to perturb phosphodiesterase pathways or other specific cellular pathways through direct interaction or downstream effects was not identified in the conducted literature search. The search results discussing phosphodiesterases were general in nature or related to other compounds nih.govmdpi.comnih.govgoogle.comsigmaaldrich.com.

Preclinical Pharmacological and Biological Activity Research of Codoxime

In Vitro Pharmacological Profiling

In vitro studies are essential for understanding the effects of drugs in a controlled cellular or tissue environment, bridging the gap between molecular studies and in vivo experimentation. databiotech.co.il These studies can provide data for early "go" or "no-go" decisions in drug discovery. criver.com

Cell-Based Assays for Target Engagement and Functional Activity

Cell-based assays are widely used in drug discovery to evaluate the efficacy of compounds within a cellular context and to understand compound behavior in a biological system. criver.combmglabtech.com These assays can assess various cellular responses, including cell viability, proliferation, and the mechanism of action of a compound. criver.combmglabtech.com They range from simple 2D monocultures to more complex multicellular and 3D setups, aiming to mimic the in vivo situation as closely as possible. criver.combmglabtech.com Cell-based assays are valuable for identifying potential drug candidates and understanding their interactions with biological targets. databiotech.co.ilcriver.com

While general information on the utility of cell-based assays is available, specific detailed findings regarding Codoxim's activity in cell-based assays for target engagement and functional activity were not found in the provided search results.

Isolated Tissue and Organ Bath Studies for Receptor Characterization

Isolated tissue and organ bath studies are classic pharmacological tools used to investigate the effects of drugs on the contractility and function of various tissues and organs in a controlled environment. animalab.euiworx.comugobasile.comreprocell.com This technique involves suspending isolated tissues, such as smooth muscle from the uterus, trachea, gastrointestinal tract, or blood vessels, in a fluid-filled chamber where temperature and oxygenation are controlled. animalab.euiworx.comugobasile.comreprocell.com Changes in tissue contraction or relaxation are recorded using sensitive force transducers. animalab.eureprocell.com These studies allow for the characterization of drug effects on specific receptors and the investigation of nerve-muscle interactions without the complexities of an intact animal model. iworx.comreprocell.com

While the methodology of isolated organ bath studies is well-described, specific detailed findings regarding this compound's activity in isolated tissue and organ bath studies for receptor characterization were not found in the provided search results.

In Vivo Studies in Animal Models

In vivo studies using animal models are a critical part of preclinical research, providing insights into the pharmacological profile and action of potential drug candidates within a living system. bioagilytix.comtexilajournal.comslideshare.netaurigeneservices.com These studies help to predict the efficacy and tolerability of drugs in humans, although species differences can influence the translatability of results. texilajournal.comnih.gov

Mechanistic Studies on Acetylcholinesterase Reactivation in Animal Models of Organophosphate Exposure

Organophosphate (OP) compounds can cause toxicity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.commdpi.commerckvetmanual.com Oximes are a class of compounds that can reactivate inhibited AChE. nih.gov Animal models, such as guinea pigs and genetically modified mice, are used to study OP poisoning and evaluate the efficacy of reactivators. mdpi.commdpi.com Guinea pigs have historically been used due to their susceptibility to OP poisoning, which more closely mirrors primate susceptibility. mdpi.com Novel humanized mouse models have also been developed to better mimic the human response to OPs. mdpi.com

While the role of oximes in reactivating AChE inhibited by organophosphates in animal models is a recognized area of research, specific detailed findings on this compound's activity in acetylcholinesterase reactivation studies in animal models of organophosphate exposure were not found in the provided search results. Studies have investigated the reactivation kinetics of AChE from different species by various oximes, highlighting species differences in reactivating potency. nih.gov

Behavioral and Physiological Characterization of Antitussive Action in Animal Models

This compound is known to have primarily antitussive effects. wikipedia.org Animal models are commonly used to evaluate the effectiveness of antitussive drugs. nih.gov Various animal species, including guinea pigs, rats, and mice, have been investigated as potential models for studying cough. researchgate.net These models aim to induce coughing through different stimuli to assess the ability of compounds to suppress the cough reflex. nih.govresearchgate.net For example, studies in animal models have shown that centrally acting antitussives like codeine and dextromethorphan (B48470) can suppress cough. nih.gov The sensitivity of the cough reflex to suppression by antitussives can vary depending on the region of the airways from which the cough is induced. nih.gov

Specific detailed findings from behavioral and physiological studies characterizing the antitussive action of this compound in animal models were not extensively detailed in the provided search results, beyond the general mention of its primary antitussive effects observed in animal studies. wikipedia.org

Assessment of Dependence-Producing Properties in Non-Human Primates and Rodents

Assessment of the dependence-producing properties of compounds is a critical aspect of preclinical research, particularly for those with activity on the central nervous system. Non-human primates and rodents are commonly used in these studies. nc3rs.org.uknih.gov Non-human primates are often considered valuable models due to their physiological similarities to humans and have been used extensively in research related to substance use disorders. nc3rs.org.ukwellbeingintlstudiesrepository.orgnih.gov Rodents, while different from primates, also serve as important models for studying drug abuse liability, including self-administration and discriminative stimulus effects. nih.govnih.govregulations.gov

Studies have assessed the dependence-producing properties of various opioid-like compounds, including hydrocodone derivatives, in animal models. regulations.gov Research comparing dihydrocodeinone and this compound in chronically addicted subjects (though the species is not explicitly stated in the snippet, the context is preclinical research) indicated that both drugs produced drug dependence of the morphine type. ojp.gov Another source mentions that this compound was found to have moderate potential to cause dependence in animal studies. wikipedia.org

Exploratory Studies on Pharmacodynamic Biomarkers in Animal Models

Research into pharmacodynamic (PD) biomarkers in animal models is a critical aspect of preclinical drug development. These biomarkers are measurable indicators that reflect a drug's effect on its target or a downstream biological response frontiersin.orgmdpi.com. They can provide insights into a drug's mechanism of action and help determine therapeutic doses by showing a correlation between dose and biomarker response frontiersin.orgcrownbio.com. Animal models are widely used to identify and validate biomarkers before translation to human studies crownbio.commdpi.comowlstonemedical.com. While preclinical studies involving Codoxime in animal models have been conducted, particularly concerning its dependence-producing properties and antitussive effects wikipedia.orgresearchgate.netprimescholars.comregulations.gov, specific detailed research focused on the exploratory identification or validation of pharmacodynamic biomarkers for Codoxime in these models was not found in the provided information. General approaches to pharmacodynamic biomarker discovery in animal models involve evaluating biological responses at molecular, cellular, or physiological levels following drug administration frontiersin.orgcrownbio.comresearchgate.net.

In Silico Biological Activity Prediction and Validation

In silico methods, utilizing computational approaches, play an increasingly significant role in modern drug discovery and research bonviewpress.comnih.govclinmedkaz.org. These methods can predict various properties of a compound, including potential biological activities, pharmacokinetic profiles, and toxicity, based on its chemical structure bonviewpress.comnih.govclinmedkaz.orgplos.orgmdpi.com. This allows for the prioritization of compounds for further experimental testing, potentially reducing the time and cost associated with drug development bonviewpress.comnih.govclinmedkaz.org.

Prediction of Biological Activity Spectra (BAS)

The Prediction of Activity Spectra for Substances (PASS) is a widely used in silico tool for predicting the Biological Activity Spectrum (BAS) of a compound bonviewpress.comclinmedkaz.orgmdpi.comaging-us.comfrontiersin.orgway2drug.comway2drug.comgenexplain.com. The BAS is considered an intrinsic property of a compound, reflecting its potential interactions with various biological entities and encompassing pharmacological effects, mechanisms of action, and potential toxicities clinmedkaz.orgmdpi.comaging-us.com. PASS prediction algorithms are based on analyzing structure-activity relationships derived from large databases of known biologically active compounds mdpi.comway2drug.comway2drug.comgenexplain.com. The results are typically presented as probabilities of a compound being active or inactive for a wide range of biological activities clinmedkaz.orgmdpi.comway2drug.comgenexplain.com. While in silico BAS prediction is a common practice in drug research bonviewpress.comclinmedkaz.orgmdpi.comaging-us.comfrontiersin.orgway2drug.comway2drug.comgenexplain.comactamedica.org, specific research detailing the prediction of the biological activity spectrum specifically for Codoxime using methods like PASS was not identified in the provided search results.

Advanced Analytical Methodologies for Codoxime Research

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used for the identification and structural elucidation of chemical compounds. These methods probe the vibrational modes of molecules, providing a unique spectral "fingerprint" that can be used for qualitative and, in some cases, quantitative analysis. The interaction of infrared radiation with molecular dipole moment changes (IR spectroscopy) or the inelastic scattering of light due to molecular polarizability changes (Raman spectroscopy) yields characteristic spectra nih.govwiley.com.

In pharmaceutical research, IR and Raman spectroscopy are valuable for identifying active pharmaceutical ingredients (APIs), characterizing crystal forms (polymorphs and cocrystals), assessing purity, and monitoring manufacturing processes nih.govmdpi.com. For a compound like Codoxim, vibrational spectroscopy could theoretically provide information about its specific functional groups, such as carbonyls, hydroxyls, amines, and the characteristic skeletal vibrations of its complex ring structure wiley.comspectroscopyonline.com. Comparing the IR or Raman spectrum of a this compound sample to a reference spectrum would enable its identification. Furthermore, these techniques could potentially be used to study interactions of this compound with excipients in formulations or to detect the presence of impurities.

While the general applications of IR and Raman spectroscopy in pharmaceutical analysis are well-established, specific research detailing the IR or Raman spectrum of this compound or studies utilizing these techniques for its analysis were not found in the conducted literature search. Examples of IR spectroscopy applications include the study of carbon monoxide absorption by ionic liquids researchgate.net and the characterization of metal oxides europa.eunasa.gov, while Raman spectroscopy has been applied to the analysis of substances like calcium oxalate (B1200264) frontiersin.org, CODH frontlinegenomics.com, and forensic drug samples researchgate.net. Low-frequency Raman spectroscopy has shown utility in monitoring cocrystal formation in pharmaceutical development nih.gov. The absence of specific this compound spectral data in the search results highlights a potential area for future research.

Electrochemical and Biosensor-Based Analytical Approaches

Electrochemical methods and biosensors offer sensitive and selective approaches for the detection and quantification of analytes, including pharmaceutical compounds and their metabolites nih.govamazonaws.comyoungin.comresearchgate.netprimescholars.com. Electrochemical techniques measure the electrical properties of a solution as a result of a chemical reaction, often involving electron transfer (redox reactions) at an electrode surface frontiersin.orgalwsci.comnih.gov. Biosensors integrate a biological recognition element (such as an enzyme, antibody, or nucleic acid) with a transducer to convert a biological event into a measurable signal, which can be electrochemical nih.govamazonaws.comprimescholars.comsysrevpharm.org.

Development of Novel Biosensors for Codoxime Detection

The development of novel biosensors for this compound detection would involve identifying a suitable biological recognition element that selectively binds to this compound. This could potentially involve antibodies raised against this compound or aptamers (nucleic acid sequences) selected for their high affinity and specificity to the compound. This recognition element would then be coupled to an electrochemical transducer (e.g., an electrode) to generate a signal upon this compound binding nih.govamazonaws.comprimescholars.comsysrevpharm.org.

Biosensors offer advantages such as high sensitivity, selectivity, rapid response times, and the potential for miniaturization and point-of-care testing amazonaws.comsysrevpharm.org. They have been explored for detecting various substances, including mycotoxins sysrevpharm.orgresearchgate.net, gene mutations nih.gov, and protein biomarkers ujpronline.com. While the principles of biosensor development are broadly applicable, no specific research on the development or application of biosensors for the direct detection of this compound was identified in the search results.

Electrochemical Sensing Methods for Codoxime Metabolites

The analysis of drug metabolites is crucial for understanding pharmacokinetics and pharmacodynamics nih.goveuropa.euuni-wuerzburg.de. This compound, being an opiate derivative, is likely to undergo metabolic transformation in the body. Identifying and quantifying these metabolites is important for comprehensive research. Electrochemical sensing methods, particularly when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC-ECD), can be valuable for detecting electroactive metabolites europa.eu.

Metabolite analysis commonly employs techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) due to their high sensitivity and ability to identify unknown compounds frontlinegenomics.comnih.goveuropa.euuni-wuerzburg.deresearchgate.net. Electrochemical detection can complement these methods, especially for metabolites that are amenable to oxidation or reduction. While the search results discuss general approaches for drug metabolite analysis and electrochemical sensing, specific electrochemical methods developed or applied for the detection of this compound metabolites were not found. The metabolic pathways of this compound were also not detailed in the provided search snippets, although related compounds like codeine are known to be metabolized.

Validation and Quality Assurance in Analytical Research Methods

Validation and quality assurance are fundamental aspects of analytical research, ensuring that the methods used are reliable, accurate, and fit for their intended purpose. Method validation is a process that demonstrates the suitability of an analytical procedure through a series of tests that assess parameters such as specificity, accuracy, precision, linearity, range, detection limit (LOD), and quantitation limit (LOQ) europa.eu. Regulatory guidelines, such as those from the ICH, provide detailed recommendations for validating analytical procedures europa.eu.

Specificity confirms that the method can accurately measure the analyte in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or excipients. Accuracy refers to the closeness of the test results obtained by the method to the true value europa.eu. Precision indicates the degree of agreement among individual results when the method is applied repeatedly to a homogeneous sample europa.eu. Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range europa.eu. The range is the interval of analyte concentrations for which the method provides acceptable accuracy, precision, and linearity europa.eu. LOD and LOQ represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively europa.eu.

Robustness, another important validation parameter, assesses the method's ability to remain unaffected by small, deliberate variations in method parameters europa.eu. System suitability testing is also performed to ensure that the analytical system is functioning correctly before analysis europa.eu.

Theoretical and Computational Chemistry of Codoxime

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand, such as Codoxime, within a binding site of a target protein and to estimate the strength of the interaction mdpi.comnrfhh.com. This is crucial for understanding how a molecule might interact with biological targets like enzymes or receptors mdpi.comnrfhh.com.

Ligand-Protein Binding Prediction and Affinity Estimation (e.g., AChE, opioid receptors)

Molecular docking is a key tool for predicting how a ligand binds to a protein target and estimating the binding affinity mdpi.comnrfhh.com. The process typically involves placing the ligand in various orientations within the protein's binding site and calculating a score that represents the favorability of each pose mdpi.comnrfhh.com. A lower (more negative) docking score generally indicates a higher predicted binding affinity nrfhh.comfortunejournals.com.

For compounds targeting the central nervous system, interactions with enzymes like acetylcholinesterase (AChE) and receptors such as opioid receptors are of significant interest nrfhh.comdergipark.org.trplos.org. While direct computational studies specifically on Codoxime's docking to AChE were not found in the search results, studies on other compounds, including Donepezil analogues, demonstrate the application of molecular docking to predict AChE inhibitory potential by assessing binding affinities to the enzyme's active site dergipark.org.tr. These studies utilize software like Autodock to perform docking simulations and analyze the resulting binding poses and interaction energies dergipark.org.tr.

Molecular docking has been extensively applied to study the interactions of various opioids and opioid analogues with opioid receptors, particularly the mu-opioid receptor (MOR) nrfhh.complos.orgfrontiersin.orgmdpi.com. These studies aim to predict binding affinities and understand the molecular basis of ligand-receptor interactions nrfhh.complos.orgfrontiersin.orgmdpi.com. For example, molecular docking has been used to predict the binding affinity of fentanyl and its analogues to the mu opioid receptor by correlating docking scores with experimental binding affinities plos.org. Another study utilized docking to predict amino acid sites on the MOR that interact with agonists like fentanyl and morphine frontiersin.org. These computational approaches help to elucidate the binding modes and key interactions that govern the potency and efficacy of opioid compounds frontiersin.orgmdpi.com.

While specific docking studies detailing Codoxime's interactions with AChE or opioid receptors were not directly retrieved, the established methodologies in computational chemistry for studying ligand-protein interactions with these targets are directly applicable to Codoxime, given its structure as an opiate analogue and its known effects wikipedia.orgnrfhh.comdergipark.org.trplos.org. Such studies would involve preparing the 3D structure of Codoxime and the target protein (e.g., crystal structure of AChE or an opioid receptor), performing docking simulations using appropriate software and force fields, and analyzing the resulting binding poses, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and estimated binding energies mdpi.comnrfhh.comfortunejournals.comfrontiersin.org.

Molecular Dynamics Simulations of Codoxime-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a more dynamic view of ligand-protein interactions compared to static docking studies mdpi.comnih.gov. MD simulations simulate the movement of atoms and molecules over time, allowing researchers to observe the stability of the ligand-protein complex, conformational changes in the protein and ligand, and the dynamics of interactions in a more realistic environment, including the presence of solvent molecules mdpi.comnih.govresearchgate.netmpg.defrontiersin.org.

MD simulations are valuable for understanding the structural dynamics of biomolecules and their complexes mdpi.comnih.govresearchgate.netmpg.defrontiersin.org. They can provide insights into conformational transitions, protein folding, and protein-ligand interactions over time scales ranging from nanoseconds to microseconds mdpi.commdpi.comresearchgate.net. By simulating the complex of Codoxime bound to a target protein (such as an opioid receptor), researchers could investigate the stability of the predicted binding pose from docking, assess how the protein and ligand conformations change over time, and identify key interactions that are maintained or broken during the simulation mdpi.commdpi.comresearchgate.net.

Studies on other opioid-receptor complexes have utilized MD simulations to complement docking results and gain a deeper understanding of the molecular mechanisms underlying ligand activity frontiersin.orgmdpi.com. These simulations can reveal the flexibility of the binding site, the influence of the surrounding environment, and the dynamic nature of ligand-protein contacts, providing a more comprehensive picture of the binding event frontiersin.orgmdpi.com. While specific MD simulation studies on Codoxime-biomolecule complexes were not found, applying this technique would involve setting up a simulation system containing the Codoxime-protein complex in a simulated physiological environment (e.g., water box with ions) and running the simulation for a sufficient duration to capture relevant dynamic events mdpi.comnih.govresearchgate.netmpg.de. Analysis of the resulting trajectories would involve monitoring RMSD (Root-Mean-Square Deviation) to assess stability, analyzing hydrogen bonding patterns, and characterizing conformational changes mdpi.comnih.govresearchgate.net.

Conformational Landscape Analysis of Codoxime

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds nih.govlumenlearning.com. Understanding the conformational landscape of a ligand like Codoxime is important because the conformation of the ligand can significantly influence its ability to bind to a protein target nih.gov. A molecule can exist as an ensemble of conformers, each with a different energy and spatial arrangement nih.govlumenlearning.com.

Computational methods, such as conformational searches and molecular dynamics simulations, can be used to explore the conformational space of a molecule and identify low-energy conformers nih.gov. These low-energy conformers are more likely to be biologically relevant and represent the shapes that the molecule is likely to adopt when interacting with a protein nih.gov. Conformational analysis can involve techniques like systematic or random sampling of dihedral angles, followed by energy minimization of the generated conformers using molecular mechanics force fields or quantum mechanical methods nih.gov.

For Codoxime, a conformational analysis would involve exploring the flexibility of its structure, particularly around the bonds connecting the carboxymethyloxime group to the morphinan (B1239233) core. This would help identify the range of shapes Codoxime can take, providing a set of relevant conformers for use in molecular docking and MD simulations nih.gov. While specific conformational analysis studies on Codoxime were not found, the principles and computational techniques used for other flexible molecules, including glycosylated compounds and drug molecules, are directly applicable nih.govgoogle.comgoogle.com.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity mdpi.comdergipark.org.trrsc.orgnih.gov. The fundamental principle behind QSAR is that the biological activity of a molecule is determined by its structure and physicochemical properties mdpi.comdergipark.org.tr.

Development of Predictive Models for Codoxime's Biological Activities

QSAR models are developed by correlating structural descriptors (numerical representations of molecular features, such as size, shape, electronic properties, and hydrophobicity) with experimental biological activity data for a series of related compounds mdpi.comdergipark.org.trrsc.orgnih.govmdpi.com. These models can then be used to predict the activity of new, untested compounds based on their structures mdpi.comdergipark.org.tr.

For Codoxime and its potential biological activities (e.g., interaction with opioid receptors), QSAR studies could involve a series of Codoxime analogues with known activities. Various molecular descriptors would be calculated for each compound, and statistical methods (such as multiple linear regression, partial least squares, or machine learning algorithms) would be used to build a predictive model linking the descriptors to the observed activity mdpi.comdergipark.org.trrsc.orgmdpi.com. The quality of a QSAR model is typically assessed by its ability to predict the activity of compounds not included in the training set (external validation) mdpi.com.

While specific QSAR studies focused solely on Codoxime were not found in the search results, the methodology is well-established for studying the structure-activity relationships of opioid compounds and other biologically active molecules dergipark.org.trrsc.orgnih.govmdpi.com. Such a study on Codoxime would provide valuable insights into which structural features are important for its activity and could guide the design of new compounds with improved properties mdpi.comdergipark.org.tr.

In Silico Design of Codoxime Analogues with Optimized Properties

One of the key applications of QSAR models is the in silico design of new compounds with predicted optimal properties mdpi.comdergipark.org.tr. Once a reliable QSAR model has been developed, it can be used to virtually screen a library of potential new compounds or to guide the modification of existing structures to enhance desired biological activities or reduce undesirable ones fortunejournals.commdpi.comdergipark.org.trorientjchem.orgnih.gov.

Based on the QSAR model, researchers can identify structural modifications that are predicted to improve the binding affinity to a target receptor, modulate efficacy, or alter other relevant properties mdpi.comdergipark.org.tr. This in silico design process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient fortunejournals.commdpi.comdergipark.org.trorientjchem.orgnih.gov.

For Codoxime, in silico design using QSAR could involve exploring modifications to the carboxymethyloxime group or the morphinan core structure. By calculating the molecular descriptors for these proposed analogues and using the QSAR model to predict their activity, researchers could prioritize the synthesis and testing of the most promising candidates fortunejournals.commdpi.comdergipark.org.trorientjchem.orgnih.gov. This iterative process of computational design and experimental validation is a powerful approach for optimizing the properties of drug candidates mdpi.com.

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are essential for probing the electronic structure and properties of molecules at a fundamental level. These methods can provide insights into molecular geometry, energy levels, charge distribution, and reactivity. Density Functional Theory (DFT) is a widely used approach within quantum chemistry due to its balance of accuracy and computational efficiency for molecular systems ekb.egaspbs.com.

Electronic Structure Analysis and Reactivity Prediction

Analyzing the electronic structure of Codoxime through quantum chemical calculations can reveal crucial information about its potential reactivity. Key aspects of electronic structure analysis include the calculation of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO provide insights into the molecule's ionization potential and electron affinity, respectively, and the HOMO-LUMO gap is an important indicator of chemical reactivity and kinetic stability ajchem-a.com. A smaller HOMO-LUMO gap often suggests higher reactivity.

Furthermore, the analysis of molecular electrostatic potential (MEP) surfaces can illustrate the charge distribution within Codoxime, highlighting potential sites for electrophilic and nucleophilic attack ekb.egajchem-a.com. This spatial understanding of electron density is vital for predicting how Codoxime might interact with other molecules, including biological targets or reagents in a synthetic pathway. Conceptual Density Functional Theory (CDFT) descriptors, such as Fukui functions and dual descriptors, can also be employed to identify the most reactive atomic sites within the molecule, aiding in the prediction of reaction mechanisms and outcomes numberanalytics.com.

While specific quantum chemical data for Codoxime was not found in the performed searches, applying these methods would involve optimizing the molecular geometry of Codoxime to find its lowest energy conformation and then calculating the electronic properties using appropriate levels of theory and basis sets researchgate.net. This would provide a theoretical foundation for understanding its intrinsic chemical behavior.

Investigation of Reaction Pathways and Transition States in Codoxime Synthesis

Computational chemistry is a powerful tool for investigating reaction mechanisms and identifying transition states, which are fleeting, high-energy configurations that exist at the peak of the energy barrier between reactants and products researchgate.netsolubilityofthings.comims.ac.jp. Understanding these transition states is crucial for elucidating reaction pathways and predicting reaction feasibility and selectivity ims.ac.jprsc.org.

In the context of Codoxime synthesis, quantum chemical calculations could be used to explore the potential energy surfaces of proposed reaction steps. This would involve identifying possible intermediates and transition states along the reaction coordinate solubilityofthings.comtau.ac.il. Methods such as the Nudged Elastic Band (NEB) method or other transition state search algorithms can be employed to locate these transition states and calculate their activation energies ims.ac.jptau.ac.il. By comparing the activation energies of different possible pathways, computational studies can help determine the most energetically favorable route for the synthesis of Codoxime.

For example, if considering the formation of the carboxymethyloxime group, computational studies could investigate the reaction between the 6-ketone precursor and the hydroxylamine (B1172632) derivative, mapping out the steps involved, including the nucleophilic attack, proton transfers, and water elimination, and identifying the transition states for each elementary step. Although specific studies on Codoxime synthesis pathways were not found, computational techniques for transition state searching and reaction path analysis are well-established in organic chemistry rsc.orgnih.gov.

Machine Learning and Artificial Intelligence Applications

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into chemical and pharmaceutical research to analyze complex datasets, build predictive models, and accelerate discovery processes nih.govnih.govmdpi.com.

Predictive Models for Codoxime Interactions with Biological Targets

Predicting how a molecule like Codoxime might interact with biological targets is a critical aspect of understanding its pharmacological effects. ML models can be trained on large datasets of known ligand-target interactions to predict the binding affinity and selectivity of new compounds nih.govrsc.orgplos.org.

Data Mining and Cheminformatics for Codoxime Research

Cheminformatics involves the application of computer and informational techniques to a range of problems in the field of chemistry, including the storage, indexing, searching, and analysis of chemical data uni-mainz.denih.gov. Data mining, a key component of cheminformatics, involves extracting meaningful patterns and knowledge from large chemical and biological datasets uni-mainz.denih.gov.

For Codoxime research, data mining and cheminformatics techniques could be applied in several ways. Publicly available databases containing information on chemical structures, properties, and biological activities could be mined to identify compounds structurally similar to Codoxime and analyze their associated data uni-mainz.denih.gov. This could help in identifying potential research avenues or understanding structure-activity relationships within a class of compounds related to Codoxime, such as other hydrocodone derivatives or oxime-containing molecules.

Cheminformatics tools can also be used to calculate a wide range of molecular descriptors for Codoxime, which can then be used in QSAR (Quantitative Structure-Activity Relationship) modeling uni-mainz.denih.gov. QSAR models aim to correlate structural features of molecules with their biological activity, potentially allowing for the prediction of Codoxime's activity based on its structure and comparison to compounds with known activities.

Furthermore, data mining of scientific literature and patent databases could help uncover existing, potentially less-publicized, theoretical or computational studies on Codoxime or related compounds nih.gov. This could provide valuable context and identify gaps in the current understanding that could be addressed with new computational investigations. While specific data mining efforts for Codoxime were not detailed in the search results, the general methodologies of cheminformatics and data mining are highly relevant to chemical research 20visioneers15.comdndi.org.

Regulatory and Ethical Frameworks for Codoxime Research

Navigating Controlled Substances Regulations in Academic Research

Academic research utilizing controlled substances such as Codoxim must operate within a strict legal and regulatory environment. These regulations dictate how controlled substances are acquired, stored, used, and disposed of, creating a "closed system" of distribution to prevent diversion usdoj.gov.

International Conventions and National Laws Governing Codoxime Research

The control of substances like this compound is underpinned by international treaties and conventions, which are then implemented through national laws in signatory countries tni.orgwikipedia.org. The three principal United Nations drug control treaties form the international legal framework: the Single Convention on Narcotic Drugs of 1961 (amended 1972), the Convention on Psychotropic Substances of 1971, and the 1988 Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances tni.orgunicri.orgwikipedia.orgeuropa.eu. These conventions classify controlled substances into schedules based on their therapeutic value and potential for abuse, aiming to limit their use to medical and scientific purposes while preventing diversion tni.orgeuropa.eu. This compound is listed under international control, for instance, as a Narcotic Schedule I substance by the UN wikipedia.org.

National laws, such as the Controlled Substances Act (CSA) in the United States, serve as the implementing legislation for these international conventions usdoj.govwikipedia.org. The CSA classifies substances into five schedules based on their abuse potential, medical use, and dependence liability usdoj.govumich.edudea.gov. Research use of controlled substances is strictly regulated under these national laws umich.edu. Different countries, like Canada and Germany, also have their own national regulations that classify this compound and govern its use, often aligning with the UN schedules but with specific national requirements wikipedia.orgjustice.gc.cajustice.gc.ca. For example, Codoxime is listed under Schedule I in Canada's Controlled Drugs and Substances Act justice.gc.ca. In Germany, it is listed under Anlage I, permitting authorized scientific use only wikipedia.org. Taiwan also regulates Codoxime under its controlled drugs act mohw.gov.tw.

Licensing, Permitting, and Reporting Requirements for Synthesis and Use

Researchers intending to work with controlled substances like this compound are required to obtain specific licenses and registrations from relevant national and, in some cases, state or provincial authorities usdoj.govumich.educornell.eduuga.edugeorgiasouthern.eduyale.eduwvu.eduarizona.edu. In the United States, this typically involves obtaining a researcher registration from the Drug Enforcement Administration (DEA) usdoj.govcornell.eduuga.edugeorgiasouthern.eduarizona.edu. Depending on the schedule of the substance and the nature of the research (e.g., Schedule I vs. Schedules II-V), separate registrations may be required usdoj.gov. State licenses or registrations may also be necessary usdoj.govcornell.eduuga.edugeorgiasouthern.eduyale.eduwvu.edu. The application process for these licenses and permits often requires detailed information about the research protocol, the substances to be used, and the personnel involved wvu.eduwashu.eduun.org.

Strict requirements are in place for the storage, security, inventory, and record-keeping of controlled substances usdoj.govumich.eduuga.edugeorgiasouthern.eduwvu.eduarizona.edurutgers.edu. Researchers must maintain accurate and complete records detailing the receipt, use, and disposal of this compound umich.eduuga.edugeorgiasouthern.eduarizona.edurutgers.edu. Biennial inventories of controlled substances on hand are typically mandated uga.edu. Any theft, loss, or significant discrepancy must be immediately reported to the relevant authorities, such as the DEA umich.eduwvu.eduarizona.edu. Personnel handling controlled substances must be authorized, screened, and receive appropriate training umich.eduuga.eduwvu.edurutgers.edu. The transport and transfer of controlled substances are also subject to specific regulations arizona.eduwashu.eduemory.edu.

Ethical Considerations in Preclinical Animal Research Involving Codoxime

Preclinical research involving Codoxime often necessitates the use of animal models to study its effects, including its potential for dependence wikipedia.org. This type of research is subject to rigorous ethical oversight to ensure the humane treatment of animals.

Adherence to Institutional Animal Care and Use Committee (IACUC) Guidelines

Research protocols involving the use of animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) washu.edurutgers.eduemory.edurice.edu. IACUCs are responsible for ensuring that animal research is conducted ethically and in compliance with federal, state, and institutional regulations and guidelines, such as the Animal Welfare Act rice.edu. Protocols submitted to the IACUC must provide detailed information about the controlled substances to be used, including the specific drugs, doses, and administration methods washu.eduemory.edu. The protocol must also identify the personnel who will have access to the controlled substances and confirm that they have received appropriate training washu.eduemory.edu. IACUC inspections often include a review of controlled substance storage, documentation, and handling procedures uga.edu.

Adoption of New Approach Methodologies (NAMs) to Minimize Animal Use

New Approach Methodologies (NAMs) are increasingly being developed and adopted to provide information on chemical hazard and risk assessment, with the goal of reducing or replacing traditional animal testing fda.govpcrm.orgfhi.noepa.govfrontiersin.org. NAMs encompass a range of in silico (computer-based), in chemico, and in vitro (cell-based or tissue-based) approaches fda.govpcrm.orgepa.govfrontiersin.org.

While the application of NAMs in controlled substance research, particularly for complex endpoints like dependence potential which was studied for this compound in animals wikipedia.org, is an evolving area, the broader push for NAM adoption is relevant. Regulatory bodies are increasingly considering the use of validated NAMs for various toxicological endpoints fda.govpcrm.orgepa.govfrontiersin.org. Researchers in the field of controlled substances, including those studying compounds like this compound, are encouraged to stay abreast of developments in NAMs and explore their potential applicability to minimize animal use where scientifically appropriate and validated fda.govpcrm.orgfhi.noepa.govfrontiersin.org. The validation and regulatory acceptance of NAMs are critical steps before they can fully replace traditional animal studies fda.govpcrm.org.

Future Perspectives and Emerging Research Avenues for Codoxime

Development of Advanced Preclinical Models for Mechanistic Studies

There is currently no publicly available research detailing the development or use of advanced preclinical models, such as organoids, patient-derived xenografts, or humanized animal models, to investigate the mechanistic properties of Codoxime. The majority of existing preclinical data originates from studies conducted in the 1960s.

Exploration of Codoxime as a Chemical Probe for Neurobiological Systems

An extensive search of scientific databases yields no studies that explore the use of Codoxime as a chemical probe to investigate neurobiological systems. Its specific interactions with neural pathways and receptor subtypes, beyond its general classification as an opiate analogue, have not been a subject of recent investigation.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Research

There is no evidence in the current scientific literature of the application of omics technologies—including genomics, proteomics, or metabolomics—to elucidate the mechanisms of action or the physiological effects of Codoxime. Such studies, which are foundational to modern mechanistic research, have not been published in relation to this compound.

Role of Codoxime in Understanding Broader Drug Discovery Challenges

Codoxime is not prominently featured in contemporary discussions or research literature regarding broader drug discovery challenges. While historical data on its dependence potential exists, it has not been utilized as a model compound in recent studies addressing issues such as opioid addiction, drug repurposing, or the development of safer analgesics. regulations.gov

Computational and AI-Driven Drug Discovery for Codoxime-Related Compounds

A comprehensive review of relevant literature indicates that Codoxime and its derivatives have not been the subject of computational or artificial intelligence-driven drug discovery efforts. There are no published studies on the use of molecular modeling, virtual screening, or machine learning algorithms to explore the therapeutic potential or to design novel compounds based on the Codoxime scaffold.

Q & A

Table 1: Checklist for Research Question Development

CriteriaExample for this compound Research
Clarity Avoid vague terms like "study effects"; specify variables (e.g., temperature, pH).
Novelty Compare with prior studies on structurally similar compounds .
Methodological Fit Align with available techniques (e.g., HPLC for purity analysis) .

Basic: What methodologies are recommended for conducting a robust literature review on this compound?

Answer:

  • Systematic Approach: Use databases (PubMed, SciFinder) with keywords: "this compound AND (synthesis OR pharmacokinetics)". Filter by publication date (last 10 years) and peer-reviewed journals .
  • Gap Analysis: Map existing findings (e.g., synthesis routes) to unresolved issues (e.g., metabolic pathways in vivo) using tools like PRISMA flowcharts .
  • Critical Appraisal: Evaluate source credibility via journal impact factors and replication studies .

Advanced: How can I optimize experimental design to address contradictory data on this compound’s bioavailability?

Answer:

  • Root-Cause Analysis: Classify contradictions (e.g., solubility vs. assay sensitivity) using Ishikawa diagrams .
  • Experimental Replication: Standardize variables (e.g., solvent purity, storage conditions) and include internal controls .
  • Multi-Method Validation: Cross-verify results with orthogonal techniques:
    • Example: Compare UV-Vis spectroscopy with LC-MS for concentration measurements .

Q. Table 2: Strategies for Resolving Data Contradictions

IssueResolution MethodReference
Inconsistent solubilityUse standardized buffers (e.g., PBS) and temperature controls.
Variability in assay resultsImplement blinded analysis and statistical outlier detection.

Advanced: What analytical frameworks are suitable for interpreting conflicting results in this compound’s toxicity profiles?

Answer:

  • Weight-of-Evidence Approach: Synthesize data from in vitro (cell lines), in vivo (animal models), and in silico (QSAR predictions) studies .
  • Dose-Response Analysis: Apply Hill slope models to assess threshold effects .
  • Meta-Analysis: Pool data from independent studies using random-effects models to quantify heterogeneity .

Advanced: How can interdisciplinary approaches enhance this compound’s mechanism-of-action studies?

Answer:

  • Integrative Workflows: Combine:
    • Structural biology (cryo-EM for binding site visualization),
    • Cheminformatics (docking studies to predict ligand interactions),
    • Pharmacology (knockout models to validate target pathways) .
  • Collaborative Validation: Share raw datasets via repositories (e.g., Zenodo) for peer verification .

Basic: What criteria should guide the selection of analytical techniques for this compound purity assessment?

Answer:

  • Sensitivity Requirements: Use mass spectrometry (low detection limits) for trace impurities .
  • Throughput Needs: Prioritize HPLC for high-sample batches vs. NMR for structural confirmation .
  • Cost-Benefit Analysis: Balance equipment accessibility (e.g., UV-Vis vs. LC-MS availability) .

Advanced: How do I design a replication study to validate this compound’s reported catalytic properties?

Answer:

  • Protocol Harmonization: Adhere to original methods (e.g., reaction stoichiometry, catalyst loading) and document deviations .
  • Blinded Analysis: Assign independent teams for data collection and interpretation to reduce bias .
  • Open Science Practices: Publish raw spectra/chromatograms in supplementary materials .

Key Takeaways

  • Basic questions focus on foundational steps: literature reviews, hypothesis framing, and technique selection.
  • Advanced questions require resolving data inconsistencies, interdisciplinary integration, and rigorous validation.
  • Methodological rigor is critical, with an emphasis on transparency, replication, and peer collaboration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.